molecular formula C11H13Cl2NO2 B6270498 rac-(2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1807912-10-2

rac-(2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B6270498
CAS RN: 1807912-10-2
M. Wt: 262.1
InChI Key:
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Description

Rac-(2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride (also known as CPPA) is a synthetic compound that has been studied extensively due to its potential applications in scientific research. CPPA is a chiral molecule, meaning that it has two stereoisomers, which can be distinguished by their optical activity. CPPA has been studied for its ability to act as a ligand for G-protein coupled receptors, as well as its ability to inhibit enzymes and other proteins. In addition, CPPA has been investigated for its potential use as a biochemical tool for studying the structure and function of proteins.

Scientific Research Applications

Environmental Chemistry

This compound can be used to study the environmental fate of similar organic compounds. Understanding its degradation pathways and persistence in the environment can inform the design of more eco-friendly chemicals.

Each application area leverages the unique chemical structure of rac-(2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride to explore new frontiers in scientific research and development. While the information provided here is based on the compound’s chemical properties and potential uses, specific studies and experimental data would be necessary to further substantiate these applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 4-chlorophenyl-3-buten-2-one.", "Step 2: Reduction of 4-chlorophenyl-3-buten-2-one with sodium borohydride to form rac-(2R,5R)-5-(4-chlorophenyl)pentan-2-ol.", "Step 3: Oxidation of rac-(2R,5R)-5-(4-chlorophenyl)pentan-2-ol with sodium chlorite in acetic acid to form rac-(2R,5R)-5-(4-chlorophenyl)pentan-2-one.", "Step 4: Cyclization of rac-(2R,5R)-5-(4-chlorophenyl)pentan-2-one with sodium hydroxide to form rac-(2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-one.", "Step 5: Hydrolysis of rac-(2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-one with hydrochloric acid to form rac-(2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride." ] }

CAS RN

1807912-10-2

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.1

Purity

95

Origin of Product

United States

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